

Pirfenidone-d5: A Technical Guide to Stability and Storage

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Compound of Interest

Compound Name: Pirfenidone-d5

Cat. No.: B562115

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for **Pirfenidone-d5**. The information presented is critical for ensuring the integrity of the compound in research and drug development settings. The stability of **Pirfenidone-d5** is comparable to that of its non-deuterated counterpart, pirfenidone.

Storage Recommendations

Proper storage is crucial for maintaining the stability and purity of **Pirfenidone-d5**. The following conditions are recommended by various suppliers.

Parameter	Recommended Condition	Notes
Storage Temperature	-20°C for long-term storage.[1] [2] 4°C for short-term storage. [3]	One supplier indicates a stability of at least 4 years when stored at -20°C.[1]
Shipping	Room temperature in the continental US; may vary elsewhere.[1][3]	
Solution Storage	Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month.[4] It is not recommended to store aqueous solutions for more than one day.[5]	Once prepared, it is advised to aliquot and store the solution to prevent degradation from repeated freeze-thaw cycles. [4]

Stability Profile: Forced Degradation Studies

Forced degradation studies, primarily conducted on pirfenidone, provide valuable insights into the potential degradation pathways of **Pirfenidone-d5** under various stress conditions. These studies are essential for developing stability-indicating analytical methods. Pirfenidone has been shown to be susceptible to degradation under hydrolytic (acidic and alkaline), oxidative, and photolytic stress, while remaining relatively stable under neutral and thermal conditions.[6]
[7]

Stress Condition	Reagents and Conditions	Observation
Acid Hydrolysis	2N HCl, refluxed at 60°C for 12 hours.[6]	Considerable degradation observed.[6][7]
Alkaline Hydrolysis	2N NaOH, refluxed at 60°C for 12 hours.[6]	The highest degradation was observed under alkaline conditions, with one study reporting 17% decomposition. [7][8]
Oxidative Degradation	Specific conditions not detailed in the search results, but noted as a stressor.	Considerable degradation observed.[7]
Photolytic Degradation	Exposure to UV light.	Considerable degradation observed.[6][7]
Neutral Hydrolysis	Refluxed in water at 60°C for 12 hours.	Relatively stable.[6][7]
Thermal Degradation	Conditions not specified in detail, but noted as a stressor.	Relatively stable.[6][7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the stability of pirfenidone, which are directly applicable to **Pirfenidone-d5**.

Stability-Indicating RP-HPLC Method

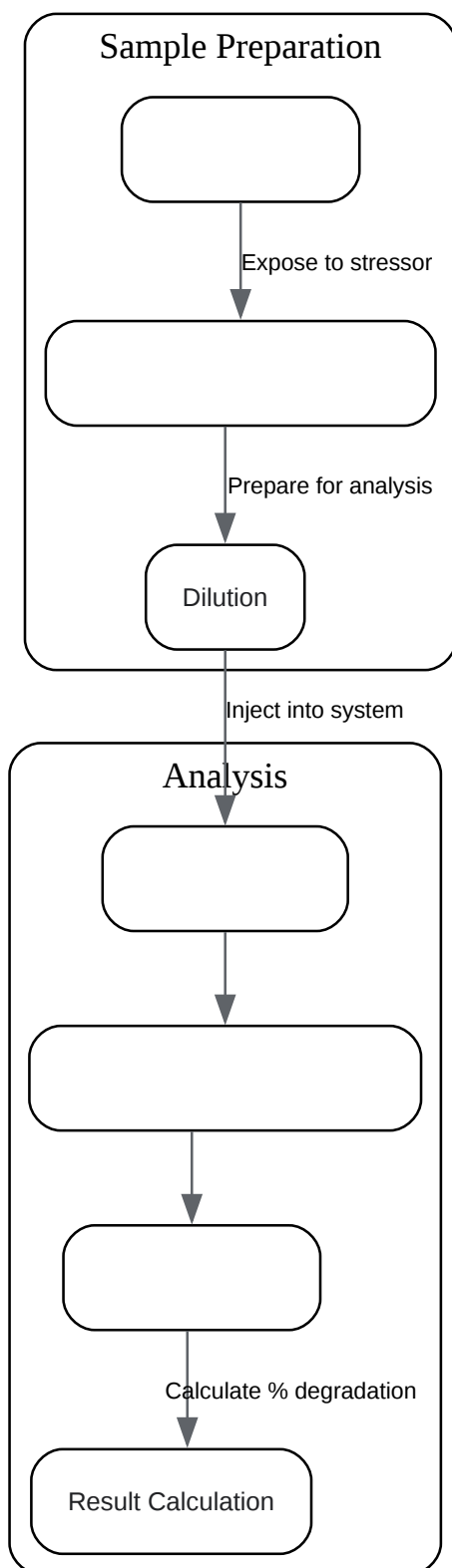
A common method for assessing the stability of pirfenidone and its degradation products is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Chromatographic Conditions:

- Column: Symmetry C18 (150 mm x 4.6 mm, 5 µm particle size).[6]
- Mobile Phase: Orthophosphoric acid buffer: Acetonitrile (65:35 v/v).[6]

- Flow Rate: 1 ml/min.[\[6\]](#)
- Detection Wavelength: 315 nm.[\[6\]](#)
- Column Temperature: 30°C.[\[6\]](#)

Experimental Workflow for Stability Testing:



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Workflow for Forced Degradation Analysis.

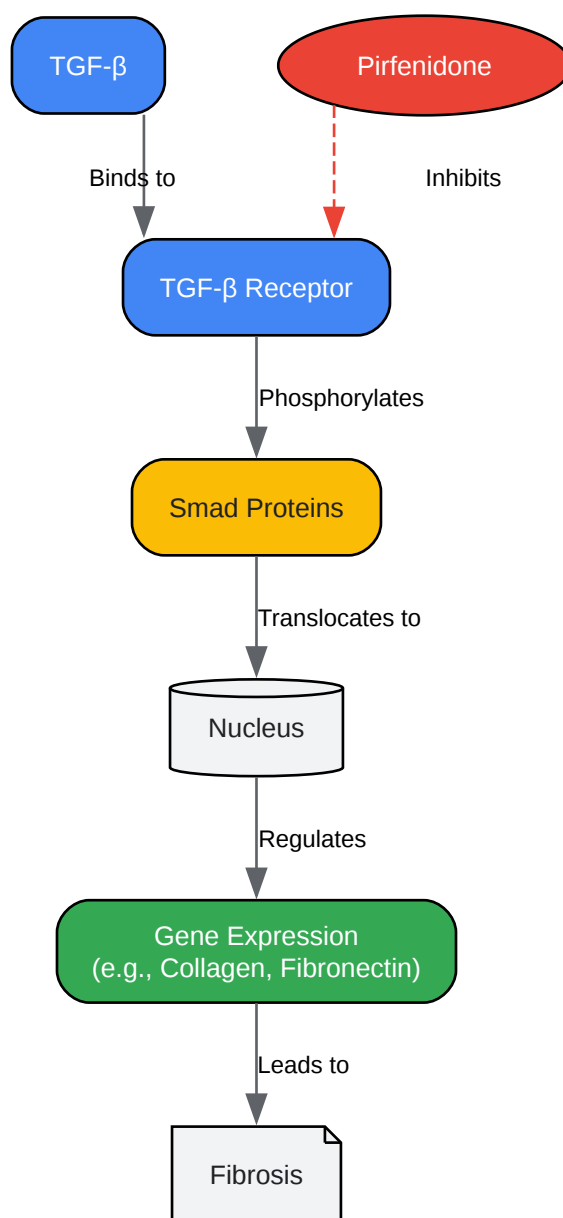
Forced Degradation Protocol

The following protocol outlines the steps for conducting forced degradation studies as per ICH guidelines.

- Acid Degradation: To 1 ml of a stock solution of pirfenidone, add 1 ml of 2N hydrochloric acid and reflux for 12 hours at 60°C.[6]
- Alkali Degradation: To 1 ml of a stock solution of pirfenidone, add 1 ml of 2N sodium hydroxide and reflux for 12 hours at 60°C.[6]
- Neutral Hydrolysis: Reflux the drug in water for 12 hours at a temperature of 60°C.
- Analysis: Following the stress exposure, dilute the resultant solutions to a suitable concentration (e.g., 53.4 ppm) and inject into the HPLC system to record the chromatograms and assess the stability.[6]

Signaling Pathway

Pirfenidone, the parent compound of **Pirfenidone-d5**, is known to exert its anti-fibrotic effects by modulating the Transforming Growth Factor- β (TGF- β) signaling pathway.



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Inhibition of TGF- β Pathway by Pirfenidone.

In summary, **Pirfenidone-d5** is a stable molecule when stored under the recommended conditions. Its degradation profile is well-characterized through studies on its non-deuterated form, pirfenidone, which indicate susceptibility to hydrolysis, oxidation, and photolysis. The provided experimental protocols and pathway diagrams offer a robust framework for researchers and drug development professionals working with this compound.

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